molecular formula C28H26ClN3OS B5075946 11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

Cat. No.: B5075946
M. Wt: 488.0 g/mol
InChI Key: DAUPIKPDQLHIGW-UHFFFAOYSA-N
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Description

Benzodiazepines are a class of psychoactive drugs with a core chemical structure of a benzene ring fused to a diazepine ring . They are widely used for several indications, including anxiety disorders, insomnia, and seizures . Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .


Synthesis Analysis

The synthesis of benzodiazepines has been explored by several groups. For instance, a flow synthesis of benzodiazepines has been reported, involving a combination of a S_NAr reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently underwent a cyclocondensation .


Molecular Structure Analysis

The molecular structure of benzodiazepines consists of a benzene ring fused to a seven-membered diazepine ring . The diazepine ring contains two nitrogen atoms, hence the name "benzo-‘diazepine’" .


Chemical Reactions Analysis

A radical addition/cyclization reaction of o-isocyanodiaryl amines has been developed for the efficient synthesis of potentially bioactive dibenzo[b,e][1,4]diazepine-11-carboxylates and dibenzo[b,e][1,4]diazepine-11-carboxamides .

Mechanism of Action

Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Future Directions

Benzodiazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, benzodiazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

Properties

IUPAC Name

6-(4-chlorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3OS/c1-28(2)16-22-25(24(33)17-28)26(18-12-14-19(29)15-13-18)32(23-11-7-6-10-21(23)31-22)27(34)30-20-8-4-3-5-9-20/h3-15,26,31H,16-17H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUPIKPDQLHIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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